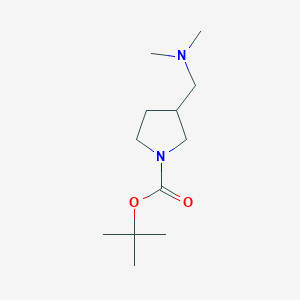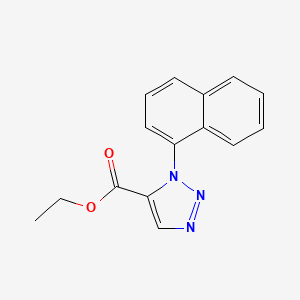
Ethyl 1-(1-naphthyl)-1H-1,2,3-triazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a naphthalene ring fused to a triazole ring, with an ethyl ester group attached to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The naphthalene derivative can be introduced through a coupling reaction with the appropriate naphthyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time. The use of catalysts, such as copper(I) salts, can enhance the efficiency of the cycloaddition reaction.
化学反应分析
Types of Reactions
Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Hydrolysis can be carried out using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Carboxylic acid derivatives.
科学研究应用
Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The naphthalene ring can enhance the compound’s binding affinity through π-π interactions with aromatic residues in the target protein. These interactions can lead to the inhibition or activation of specific biochemical pathways.
相似化合物的比较
Similar Compounds
Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-4-carboxylate: Similar structure but with the ester group at a different position on the triazole ring.
1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylic acid: The carboxylic acid derivative of the compound.
1-(Naphthalen-1-yl)-1H-1,2,3-triazole-5-methyl ester: A methyl ester derivative.
Uniqueness
Ethyl 1-(naphthalen-1-yl)-1H-1,2,3-triazole-5-carboxylate is unique due to the specific positioning of the ethyl ester group, which can influence its reactivity and binding properties. This unique structure can result in distinct biological activities and applications compared to its analogs.
属性
分子式 |
C15H13N3O2 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC 名称 |
ethyl 3-naphthalen-1-yltriazole-4-carboxylate |
InChI |
InChI=1S/C15H13N3O2/c1-2-20-15(19)14-10-16-17-18(14)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,2H2,1H3 |
InChI 键 |
QFJIYHCAJYUYDL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CN=NN1C2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


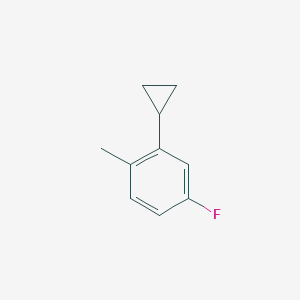
![7-Hydroxy-3-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B13653195.png)
![6-Chloro-7-iodo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B13653203.png)
![4,7-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13653208.png)
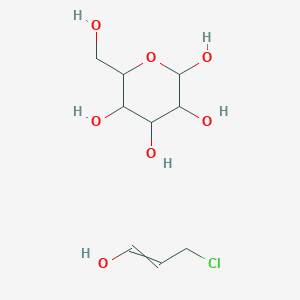
![7-Methyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13653221.png)
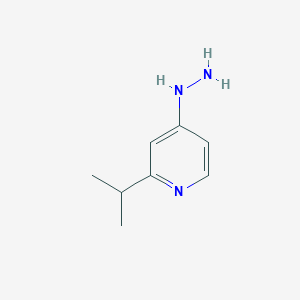
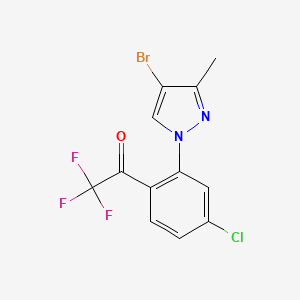
![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanamine hydrochloride](/img/structure/B13653244.png)
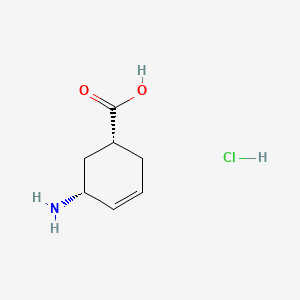
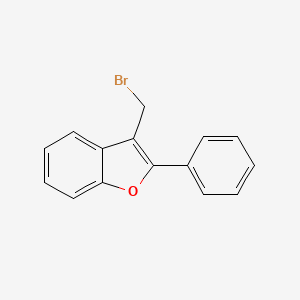
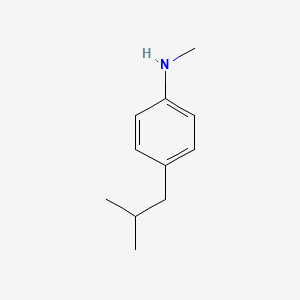
![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13653262.png)
